Scientific Field: Pharmacology
Summary of Application: Triflupromazine (TFZ) is a psychotropic phenothiazine drug. It has been studied for its binding properties with Human Serum Albumin (HSA) in the presence of Long-Chain Fatty Acids (LCFAs). The binding of TFZ to HSA can be influenced by the presence of LCFAs .
Methods of Application: The study was conducted using a second-derivative spectrophotometric method in a buffer (0.1 M NaCl, pH 7.40, 37°C). This method can suppress the residual background signal effects of HSA observed in the absorption spectra .
Results or Outcomes: The binding constant showed an increase according to the LCFA content in HSA for certain LCFAs up to an LCFA/HSA molar ratio of 3–4. At higher ratios, the binding constant value decreased .
Scientific Field: Oncology
Summary of Application: Trifluoperazine (TFP), a commonly used antipsychotic drug, and its synthetic analogs have been examined for their effects on A549 human lung cancer cells .
Methods of Application: The study involved cell proliferation analysis, colony formation assay, flow cytometry, western blot analysis, and in vivo xenograft experiments .
Results or Outcomes: The treatment affected the expression of genes related to the apoptosis and survival of A549 cells. It promoted apoptosis and DNA fragmentation. In all experiments, including in vivo studies of metastatic lung cancer development, the synthetic analog of TFP had more substantial anticancer effects than TFP .
Scientific Field: Psychiatry
Summary of Application: Triflupromazine is used particularly to control violent behavior during acute episodes of psychotic disorders .
Methods of Application: The drug is administered to patients experiencing acute episodes of psychotic disorders. The dosage and administration method can vary depending on the severity of the condition .
Results or Outcomes: Triflupromazine has been found effective in controlling violent behavior in patients with acute episodes of psychotic disorders .
Scientific Field: Gastroenterology
Summary of Application: Triflupromazine can also be used to control severe nausea and vomiting .
Methods of Application: The drug is administered to patients experiencing severe nausea and vomiting. The dosage and administration method can vary depending on the severity of the symptoms .
Results or Outcomes: Triflupromazine has been found effective in controlling severe nausea and vomiting in patients .
Scientific Field: Dermatology
Methods of Application: The specific methods of application can vary depending on the severity of the condition. The cautious, intravenous administration of triflupromazine prior to the termination of anesthesia has been shown to reduce the incidence of complications such as severe itching .
Results or Outcomes: Significant depression of the blood pressure was unusual and when it did occur was unrelated to the dosage used . Therefore, triflupromazine could be a potential treatment for severe itching.
Summary of Application: Triflupromazine has been used to control severe restlessness during acute episodes of psychotic disorders . It has also been studied for its effects on patients experiencing emergence vomiting and restlessness .
Methods of Application: The drug is administered intravenously in a dosage of 0.1-1.0 mg./10 lb. body weight prior to the termination of anesthesia .
Results or Outcomes: The administration of triflupromazine reduced the incidence of complications such as severe restlessness . Significant depression of the blood pressure was unusual and when it did occur was unrelated to the dosage used .
Scientific Field: Psychiatry
Summary of Application: Triflupromazine has been used to control severe anxiety. Anxiety disorders are among the most prevalent mental health conditions globally, affecting approximately one in nine people in a given year .
Methods of Application: The specific methods of application can vary depending on the severity of the condition. The administration of triflupromazine has been shown to reduce the symptoms of severe anxiety .
Results or Outcomes: Triflupromazine has been found effective in controlling severe anxiety in patients .
Triflupromazine is an antipsychotic medication belonging to the phenothiazine class. It is primarily used to treat severe nausea and vomiting, as well as severe hiccups. The chemical formula for triflupromazine is , and it has a molar mass of approximately 352.42 g/mol. The compound features a trifluoromethyl group and a dimethylaminopropyl side chain, which contribute to its pharmacological properties. Triflupromazine acts primarily as a dopamine D1 and D2 receptor antagonist, inhibiting the activity of these neurotransmitters in the central nervous system, which is crucial for its antiemetic effects .
Triflupromazine's primary mechanism of action involves blocking dopamine D1 and D2 receptors in the brain []. Dopamine is a neurotransmitter involved in various functions, including mood, reward, and movement. By blocking these receptors, triflupromazine helps to reduce psychotic symptoms like hallucinations and delusions.
Additionally, triflupromazine interacts with other receptors, including muscarinic acetylcholine receptors and serotonin 5-HT2B receptors, which may contribute to its side effects [].
Triflupromazine can cause various side effects, including drowsiness, movement disorders (tardive dyskinesia), and low blood pressure []. Due to these side effects and the availability of safer and more effective antipsychotics, its use has declined significantly.
The oral median lethal dose (LD50) in rats is 130 mg/kg, indicating moderate toxicity []. However, human toxicity can vary depending on individual factors.
Triflupromazine is not readily flammable but may burn under high heat conditions [].
Triflupromazine can be synthesized through several methods involving the phenothiazine core structure. A common synthetic route involves:
These steps may vary based on specific laboratory practices and desired yields .
Triflupromazine is primarily used in clinical settings for:
Despite its effectiveness, triflupromazine's use has diminished due to its side effect profile compared to newer antipsychotics .
Interaction studies have shown that triflupromazine can affect various neurotransmitter systems beyond dopamine. Its binding to serotonin receptors indicates potential interactions that may enhance or mitigate its therapeutic effects. Additionally, studies suggest that triflupromazine may interact with other medications metabolized by cytochrome P450 enzymes, necessitating caution when co-administered with other drugs .
Triflupromazine shares structural similarities with several other phenothiazine derivatives. Here are some notable compounds:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Chlorpromazine | First-generation antipsychotic; broad-spectrum efficacy | |
| Fluphenazine | Long-acting; used for schizophrenia | |
| Trifluoperazine | Similar action; used for severe behavioral disorders |
Uniqueness of Triflupromazine:
Industrial synthesis of triflupromazine employs several well-established methodologies, each optimized for large-scale production with consideration for yield, purity, and economic efficiency.
The primary industrial approach involves the alkylation of 2-trifluoromethylphenothiazine using 3-chloro-1-dimethylaminopropane in the presence of sodium amide [1] [2]. This method represents the most widely adopted industrial process due to its scalability and consistent product quality. The reaction proceeds under reflux conditions in dry benzene for approximately 20 hours, achieving yields in the range of 65-75% [1].
The detailed procedure involves preparing approximately 3.8 grams of sodium amide from 2.25 grams of sodium, 90 grams of liquid ammonia, and a catalytic trace of ferric nitrate [1]. After ammonia evaporation, a solution of 19.1 grams of 2-trifluoromethylphenothiazine in 160 mL of dry benzene is combined with 18 grams of 3-chloro-1-dimethylaminopropane [1]. The reaction mixture undergoes reflux for 20 hours, followed by aqueous washing and acid extraction for product isolation [1].
Alternative industrial methods include condensation reaction approaches that utilize various catalytic systems to achieve the formation of triflupromazine from appropriate precursors [3] [4]. These methods typically operate under milder conditions but may require multiple purification steps to achieve pharmaceutical-grade purity [3].
The modified Bernthsen thionation process represents another industrial pathway, beginning with 3-trifluoromethyldiphenylamine and employing sulfur with catalytic ferric nitrate under high-temperature conditions [1]. This approach provides a direct route from simple precursors but requires elevated temperatures that may impact energy efficiency [1].
Laboratory-scale synthesis of triflupromazine offers greater flexibility in reaction conditions and enables detailed mechanistic studies and method optimization.
Condensation reactions represent a versatile approach for laboratory preparation of triflupromazine, particularly valuable for research applications and method development [4] [5]. These reactions typically operate at temperatures ranging from room temperature to 80°C with reaction times varying from 2 to 48 hours depending on the specific condensation pathway employed [5].
The condensation approach utilizes various solvent systems including methanol, ethanol, and dimethylformamide (DMF), with bases such as sodium hydride or potassium carbonate serving as reaction promoters [5]. Multi-step condensation sequences have been developed that allow for the systematic construction of the phenothiazine core followed by side-chain attachment [6].
Recent studies have demonstrated the effectiveness of condensation reactions in producing triflupromazine with purities ranging from 85-95% and yields of 60-85% [6]. The method's advantage lies in its mild reaction conditions and the ability to introduce structural modifications during the synthetic sequence [6].
The alkylation methodology represents the most direct laboratory approach for triflupromazine synthesis, closely paralleling the industrial process but with enhanced control over reaction parameters [7] [2]. Laboratory-scale alkylation typically employs 1-50 gram quantities and utilizes inert atmosphere conditions to prevent oxidative side reactions [2].
The process involves the treatment of 2-trifluoromethylphenothiazine with alkylating agents, particularly 3-dimethylaminopropyl chloride, in the presence of strong bases such as sodium amide [7] [2]. Organic solvents including benzene, toluene, or xylene provide the reaction medium, with reflux conditions maintained throughout the reaction period [2].
This alkylation approach consistently achieves purities of 90-98% with yields ranging from 70-90%, making it highly suitable for research applications requiring high-quality material [2]. The method's reliability and reproducibility have made it the standard laboratory procedure for triflupromazine preparation [7].
Purification of triflupromazine requires sophisticated methodologies to achieve pharmaceutical-grade specifications while maintaining acceptable recovery rates.
Recrystallization represents the primary purification method for final product refinement [1] [8]. The process typically employs ethanol/ether mixtures as recrystallization solvents, enabling purification from 85% to greater than 98% purity with recovery rates of 80-95% [1]. The hydrochloride salt formation facilitates recrystallization, as the free base can be converted to the hydrochloride salt by treatment with hydrogen chloride gas in alcoholic solution [1].
Column chromatography provides high-resolution separation capabilities particularly valuable for intermediate purification [8]. Chloroform/methanol gradient systems effectively separate triflupromazine from synthetic impurities and side products [8]. Studies have demonstrated purification improvements from 70% to 95% purity, though the method is time-consuming and solvent-intensive [8].
Acid-base extraction offers a scalable and cost-effective purification approach, particularly useful for crude product cleanup [1]. The method exploits the basic nature of triflupromazine, allowing extraction into aqueous acid solutions followed by neutralization and organic extraction [1]. Multiple extraction steps achieve purification improvements from 60% to 85% with recovery rates of 85-95% [1].
Distillation under vacuum conditions (177-181°C at 1 mmHg) effectively removes volatile impurities and achieves purities of 95% or higher [1]. The method provides excellent recovery rates of 75-90% but requires high-temperature conditions that may impact thermally sensitive compounds [1].
Comprehensive quality control parameters ensure the pharmaceutical acceptability of triflupromazine products through rigorous analytical testing protocols.
Identity confirmation employs multiple analytical techniques including infrared spectroscopy, nuclear magnetic resonance, and high-performance liquid chromatography with ultraviolet detection [9] [10]. These methods verify structural integrity and confirm the absence of structural isomers or degradation products [9].
Assay determination utilizes HPLC with UV detection at wavelengths of 257 nm and 265 nm to quantify triflupromazine content [11] [10]. Pharmaceutical specifications require assay values between 98.0-102.0% with limits of detection and quantification of 0.5 and 1.5 μg/mL respectively [11].
Related substances analysis employs HPLC with gradient elution to detect and quantify synthetic impurities and degradation products [12] [13]. Specifications limit individual impurities to ≤0.15% and total impurities to ≤0.5% [12]. Common impurities include triflupromazine N-oxide, triflupromazine sulfoxide, and various synthetic intermediates [12].
Residual solvents analysis follows ICH Q3C guidelines using gas chromatography with headspace analysis to detect organic solvents from the manufacturing process [14]. Heavy metals testing employs inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS) with limits of ≤10 ppm for individual metals [14].
Water content determination uses Karl Fischer titration with specifications of ≤0.5% [14]. Particle size analysis employs laser diffraction to achieve target distributions with d50 values of 20-80 μm [14].
Contemporary research has introduced several innovative approaches that enhance the synthesis and application of triflupromazine.
Copper complex formation represents a significant advancement in triflupromazine chemistry [15] [16]. Research by Elhakim and colleagues demonstrated the synthesis of novel copper(II) complexes incorporating triflupromazine with amino acids such as glycine and histidine [15]. These complexes exhibit enhanced biological activity and improved stability compared to the parent compound [15].
Nanoparticle drug delivery systems have emerged as promising applications for triflupromazine [17]. Studies have developed mesoporous silica nanoparticles loaded with triflupromazine, enabling targeted drug delivery with reduced central nervous system side effects [17]. The manufacturing process involves preparation of amino-functionalized mesoporous silica nanoparticles followed by drug loading and surface modification with polyethylene glycol and targeting ligands [17].
Green chemistry approaches focus on environmentally sustainable synthetic methodologies [18]. Recent developments include solvent-free reactions and aqueous media processes that reduce environmental impact while maintaining synthetic efficiency [18]. These approaches align with contemporary pharmaceutical manufacturing principles emphasizing sustainability [18].
Continuous flow synthesis represents an emerging technology for automated triflupromazine production [19]. Flow chemistry enables consistent product quality, reduced waste generation, and improved process control compared to traditional batch methods [19]. The technology offers potential for industrial scalability with enhanced safety profiles [19].
Microwave-assisted synthesis provides rapid heating capabilities that significantly reduce reaction times while improving energy efficiency [20]. Studies have demonstrated shortened synthesis times with maintained or improved yields compared to conventional heating methods [20]. This technology offers particular advantages for research applications requiring rapid method development [20].
Acute Toxic;Health Hazard